{2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
{2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by multiple bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenolic precursor to introduce bromine atoms at the 2 and 4 positions.
Acetylation: The phenolic compound is then acetylated to form the corresponding acetyl derivative.
Hydrazone Formation: The acetyl derivative reacts with hydrazine to form a hydrazone intermediate.
Condensation: The hydrazone intermediate undergoes condensation with another brominated phenol to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Key considerations include the use of efficient bromination and methylation reagents, as well as the purification of intermediates to ensure high-quality final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazide.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
The compound’s structure suggests potential biological activity, particularly in the inhibition of enzymes or receptors due to its multiple bromine atoms and hydrazone linkage.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage could play a key role in binding to these targets, while the bromine atoms may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: Shares the bromine and methoxy substituents but lacks the hydrazone and acetic acid functionalities.
2,4-Dibromo-6-fluorophenyl isocyanate: Similar bromine substitution but different functional groups.
2,4-Dibromo-6-fluorophenylboronic acid: Another brominated compound with different functional groups.
Uniqueness
The uniqueness of {2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid lies in its combination of bromine atoms, methoxy group, hydrazone linkage, and acetic acid functionality
Properties
Molecular Formula |
C18H14Br4N2O6 |
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Molecular Weight |
673.9 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H14Br4N2O6/c1-28-14-5-11(20)4-13(22)18(14)29-7-15(25)24-23-6-9-2-10(19)3-12(21)17(9)30-8-16(26)27/h2-6H,7-8H2,1H3,(H,24,25)(H,26,27)/b23-6+ |
InChI Key |
NEWRTTDQJCBPTJ-TXNBCWFRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Origin of Product |
United States |
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